molecular formula C7H3F3N2O B1386567 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine CAS No. 894406-63-4

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine

Cat. No. B1386567
CAS RN: 894406-63-4
M. Wt: 188.11 g/mol
InChI Key: MJILPMZYOJELAX-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H3F3N2O . It is a derivative of oxazolo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . The ChemSpider ID for this compound is 24022342 .

Scientific Research Applications

Agrochemical Industry Applications

Trifluoromethylpyridine derivatives are widely used in the agrochemical industry for the protection of crops from pests. They serve as key intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. For example, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for the synthesis of fluazifop, an herbicide .

Pharmaceutical Industry Applications

These compounds also find applications in the pharmaceutical industry due to their bioactive properties. While specific applications of “2-(Trifluoromethyl)oxazolo[4,5-b]pyridine” in pharmaceuticals are not detailed in the search results, related trifluoromethylpyridine derivatives are likely to be used in drug development for their potential antimicrobial activities .

Antimicrobial Activities

The antimicrobial activities of oxazolo[4,5-b]pyridine derivatives have been investigated, showing effectiveness against various bacterial strains and drug-resistant isolates, as well as fungal strains. This suggests that “2-(Trifluoromethyl)oxazolo[4,5-b]pyridine” could be explored for its antimicrobial properties in scientific research .

Synthesis of Fluazifop

As an intermediate in chemical synthesis, “2-(Trifluoromethyl)oxazolo[4,5-b]pyridine” may be involved in the production of fluazifop or similar herbicides, contributing to advancements in agricultural chemistry .

Safety and Hazards

The safety data sheet for 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, rinse thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consult a physician .

properties

IUPAC Name

2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-5-4(13-6)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJILPMZYOJELAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652026
Record name 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine

CAS RN

894406-63-4
Record name 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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